molecular formula C15H12O7 B1197803 (+)-Epitaxifolin

(+)-Epitaxifolin

Cat. No. B1197803
M. Wt: 304.25 g/mol
InChI Key: CXQWRCVTCMQVQX-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-epitaxifolin is a taxifolin that has (2S,3R)-configuration. It has a role as a metabolite. It is a conjugate acid of a (+)-epitaxifolin(1-). It is an enantiomer of a (-)-epitaxifolin.

Scientific Research Applications

  • Epilepsy Research and Biomarkers : In the field of epilepsy, research focuses on identifying biomarkers and developing treatments for epileptogenesis. The EPITARGET consortium, for instance, aims to harmonize data collection and analysis in preclinical epilepsy studies, which could be relevant for the application of compounds like (+)-Epitaxifolin (Lapinlampi et al., 2017).

  • Cancer Research : Epigenetics, which involves heritable changes in gene expression, is a significant focus in cancer research. Studies have shown the importance of understanding the epigenetic mechanisms in diseases like myelodysplastic syndromes (MDS) and their potential treatment implications, which could be relevant for the application of (+)-Epitaxifolin (Xu et al., 2011).

  • Prostate Cancer Therapy : There is ongoing research on epigenetic treatments for solid tumors, including prostate cancer, with studies exploring novel drug delivery systems and therapies that might be enhanced by compounds like (+)-Epitaxifolin (Naldi et al., 2014).

  • Osteoblast Function and Bone Health : In orthopedics and bone health, research on erythropoietin’s effects on osteoblast proliferation and function highlights the potential of certain compounds, possibly including (+)-Epitaxifolin, to influence bone regeneration and healing processes (Guo et al., 2014).

  • Epigenetic Drug Development : The development of epigenetic drugs, including their use as therapeutic agents in various cancers, is a significant area of research. This includes exploring the mechanisms and applications of different epigenetic modifications, which could potentially be affected by (+)-Epitaxifolin (Kelly et al., 2010).

  • Drug-Induced Cytotoxicity Studies : In pharmacology, understanding the cytotoxic effects of drugs is crucial. Research utilizing models like Drosophila offers insights into drug-induced cytotoxicity and teratogenesis, which could be relevant for assessing the safety profile of (+)-Epitaxifolin (Affleck & Walker, 2008).

  • Combination Therapy in Cancer : Studies on combination therapies in cancer, involving epigenetic drugs and other treatments, are crucial. This research can provide insights into how (+)-Epitaxifolin might be used in conjunction with other drugs to enhance treatment efficacy (Matei & Nephew, 2010).

properties

Product Name

(+)-Epitaxifolin

Molecular Formula

C15H12O7

Molecular Weight

304.25 g/mol

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15-/m0/s1

InChI Key

CXQWRCVTCMQVQX-GJZGRUSLSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Epitaxifolin
Reactant of Route 2
(+)-Epitaxifolin
Reactant of Route 3
(+)-Epitaxifolin
Reactant of Route 4
(+)-Epitaxifolin
Reactant of Route 5
(+)-Epitaxifolin
Reactant of Route 6
(+)-Epitaxifolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.